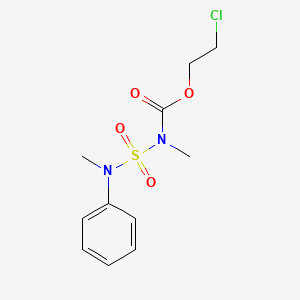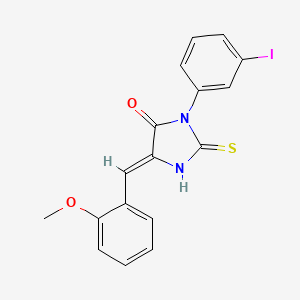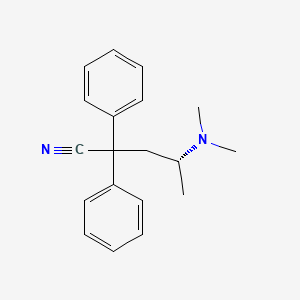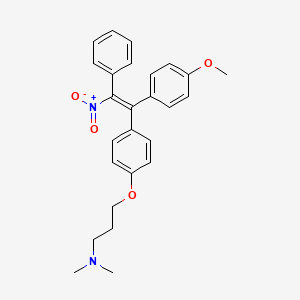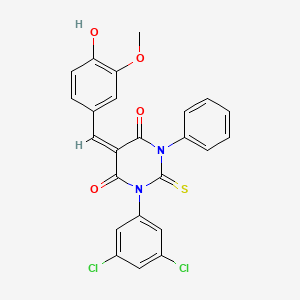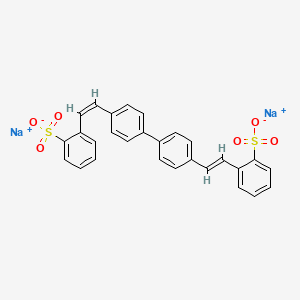
Disodium distyrylbiphenyl disulfonate, (E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium distyrylbiphenyl disulfonate, (E,Z)- is a chemical compound widely used as a fluorescent brightener and ultraviolet light absorber. It is known for its excellent stability and solubility in water, making it a popular choice in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium distyrylbiphenyl disulfonate, (E,Z)- typically involves the reaction of biphenyl derivatives with sulfonating agents under controlled conditions. The process includes the following steps:
Sulfonation: Biphenyl is reacted with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Styrene Addition: The sulfonated biphenyl is then reacted with styrene derivatives under basic conditions to form the distyrylbiphenyl structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium distyrylbiphenyl disulfonate, (E,Z)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent quality control measures to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Disodium distyrylbiphenyl disulfonate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Disodium distyrylbiphenyl disulfonate, (E,Z)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent brightener in analytical chemistry to enhance the visibility of compounds under ultraviolet light.
Biology: Employed in biological assays to detect and quantify nucleic acids and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to absorb ultraviolet light.
Industry: Widely used in the textile industry as a brightening agent for fabrics and in detergents to enhance the appearance of washed clothes
Mecanismo De Acción
The mechanism of action of disodium distyrylbiphenyl disulfonate, (E,Z)- involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property enhances the brightness and whiteness of materials treated with the compound. The molecular targets include nucleic acids and proteins, where it binds and enhances their fluorescence under ultraviolet light .
Comparación Con Compuestos Similares
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Benzenesulfonic acid, 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis-, disodium salt
- Tinopal CBS
- Tinopal CBS-X
- Stilbene 3
Uniqueness
Disodium distyrylbiphenyl disulfonate, (E,Z)- is unique due to its excellent stability, high solubility in water, and superior brightening properties. It is more effective in absorbing ultraviolet light and re-emitting it as visible blue light compared to other similar compounds .
Propiedades
Número CAS |
79429-30-4 |
|---|---|
Fórmula molecular |
C28H20Na2O6S2 |
Peso molecular |
562.6 g/mol |
Nombre IUPAC |
disodium;2-[(Z)-2-[4-[4-[(E)-2-(2-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b19-13-,20-14+;; |
Clave InChI |
PMPJQLCPEQFEJW-BXUPKDGBSA-L |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)
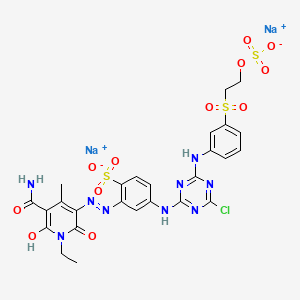

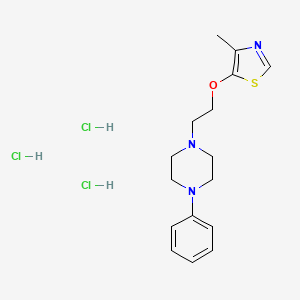
![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)
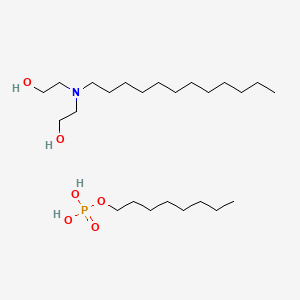
![methyl 4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12771811.png)
